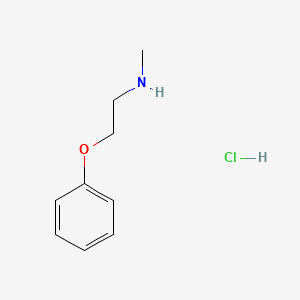
4-Fluoro-2-prop-2-ynylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Fluorinated Alcohols in Olefin Epoxidation
Fluorinated alcohols, like 4-Fluoro-2-prop-2-ynylphenol, have shown significant potential in olefin epoxidation. In a study, it was found that these fluorinated alcohols act as catalysts by stabilizing the transition state of the reaction, similar to an enzyme's function. This catalytic activity enables observable epoxidation reactions under mild synthetic conditions (de Visser et al., 2003).
Photophysical Applications in Liquid Crystals
This compound derivatives are utilized in the development of materials for liquid crystal displays (LCDs). A study highlighted the use of fluorinated and non-fluorinated 4-[(4-alkoxyphenyl)diazenyl]phenols, derived from prop-2-enoates, which showed significant influence on the photoalignment of nematic liquid crystals. These materials' performance was affected by the number of fluoro-substituents and the attachment position of the thiophene moiety (Hegde et al., 2013).
Material Science and Polymer Applications
In the field of material science, fluorinated compounds including this compound derivatives have been studied extensively. For example, research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which included fluorinated components, demonstrated their promising properties for fuel-cell applications. These polymers showed higher proton conductivity and mechanical properties compared to non-fluorinated counterparts, making them suitable for specific industrial applications (Bae et al., 2009).
Molecular Structure and Spectroscopic Analysis
Studies on molecular structure and spectroscopic properties of compounds like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which are structurally similar to this compound, have revealed insights into their electronic properties. These studies involve techniques like FT-IR, X-ray diffraction, and NBO analysis, providing a deeper understanding of such compounds' electronic transitions and molecular interactions (Najiya et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as fluorinated phenols, are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity due to the electronegativity of the fluorine atom . This can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Fluorinated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
Fluorinated compounds, in general, can exhibit unique pharmacokinetic properties due to the presence of fluorine, which can influence factors such as lipophilicity and metabolic stability . These properties can impact the bioavailability of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-2-prop-2-ynylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQVOMCZCARNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229260-13-1 |
Source


|
| Record name | 4-fluoro-2-(prop-2-yn-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2468222.png)

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)
